Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate
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Overview
Description
Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is an organic compound that features a furan ring, a carbamothioyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of furan-2-ylmethylamine with 4-isothiocyanatophenylacetic acid methyl ester. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioyl linkage .
Industrial Production Methods
The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The phenylacetate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylacetate derivatives.
Scientific Research Applications
Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its carbamothioyl and furan moieties. These interactions can lead to the modulation of biological pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: Shares the furan ring and amine group.
Phenylacetic acid derivatives: Similar phenylacetate moiety.
Carbamothioyl compounds: Similar functional group.
Uniqueness
Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is unique due to the combination of its furan ring, carbamothioyl group, and phenylacetate moiety.
Properties
IUPAC Name |
methyl 2-[4-(furan-2-ylmethylcarbamothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-14(18)9-11-4-6-12(7-5-11)17-15(21)16-10-13-3-2-8-20-13/h2-8H,9-10H2,1H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERNFMLGWSRYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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